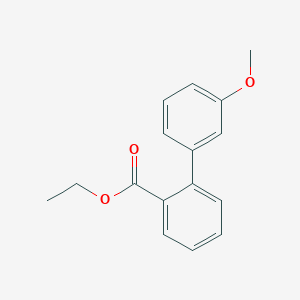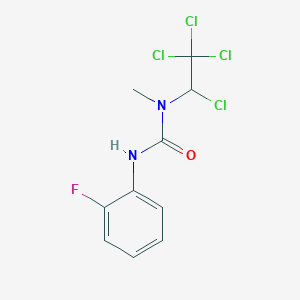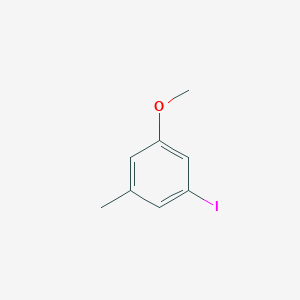
3'-methoxy-biphenyl-2-carboxylic acid ethyl ester
Vue d'ensemble
Description
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of an ethyl ester group at the 2-position and a methoxy group at the 3’-position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions. The reagents used include aryl halides, organoboron compounds, and palladium catalysts. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3’-hydroxy[1,1’-biphenyl]-2-carboxylate.
Reduction: Formation of ethyl 3’-methoxy[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl ring acts as a nucleophile. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler structure without the methoxy and ester groups.
3-Methylbiphenyl: Contains a methyl group instead of a methoxy group.
Ethyl 3’-hydroxy[1,1’-biphenyl]-2-carboxylate: Similar structure with a hydroxyl group instead of a methoxy group
Uniqueness
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in organic synthesis and research applications .
Propriétés
Numéro CAS |
184773-35-1 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
ethyl 2-(3-methoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)15-10-5-4-9-14(15)12-7-6-8-13(11-12)18-2/h4-11H,3H2,1-2H3 |
Clé InChI |
IGRUKUVNOFZQSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-Aza-spiro[5.5]undec-9-yloxy)-chromen-2-one](/img/structure/B8578241.png)
![Benzyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8578249.png)


![N-[3-(tert-Butoxycarbonylamino)propyl]glycine](/img/structure/B8578266.png)


![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B8578295.png)


